An In-depth Technical Guide to 2-Fluoro-8-azaspiro[4.5]decane: Chemical Structure, Physicochemical Properties, and Synthetic Considerations
An In-depth Technical Guide to 2-Fluoro-8-azaspiro[4.5]decane: Chemical Structure, Physicochemical Properties, and Synthetic Considerations
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Nomenclature
2-Fluoro-8-azaspiro[4.5]decane is a heterocyclic organic compound featuring a spirocyclic system where a cyclopentane ring and a piperidine ring are joined by a single common carbon atom (the spiro atom). A fluorine atom is substituted at the 2-position of the cyclopentane ring.
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IUPAC Name: 2-Fluoro-8-azaspiro[4.5]decane[1]
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Molecular Formula: C₉H₁₆FN[1]
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Canonical SMILES: C1CC2(CCNCC2)CC1F[1]
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InChI: InChI=1S/C9H16FN/c10-8-1-2-9(7-8)3-5-11-6-4-9/h8,11H,1-7H2[1]
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InChIKey: KYGSNMCJXDKLRM-UHFFFAOYSA-N[1]
The spirocyclic nature of this molecule imparts a significant degree of conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The presence of the basic nitrogen atom in the piperidine ring provides a handle for salt formation and potential interactions with acidic residues in receptor binding sites.
Caption: 2D Chemical Structure of 2-Fluoro-8-azaspiro[4.5]decane.
Physicochemical Properties
Direct experimental data for the physicochemical properties of 2-Fluoro-8-azaspiro[4.5]decane are limited. However, we can infer its likely characteristics based on its structure and publicly available computed data.
| Property | Value/Prediction | Source |
| Molecular Weight | 157.23 g/mol | PubChem[1] |
| XLogP3 | 1.7 | PubChem (Computed)[1] |
| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 1 | PubChem (Computed)[1] |
| Rotatable Bond Count | 0 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 12 Ų | PubChem (Computed)[1] |
| Monoisotopic Mass | 157.126677677 Da | PubChem (Computed)[1] |
The introduction of a single fluorine atom is not expected to dramatically increase the molecular weight compared to the parent 8-azaspiro[4.5]decane. The predicted XLogP3 value of 1.7 suggests that the compound will have moderate lipophilicity, a property often sought in drug candidates to balance aqueous solubility with membrane permeability. The presence of a hydrogen bond donor (the secondary amine) and a hydrogen bond acceptor (the fluorine atom and the nitrogen) will influence its solubility and interaction with biological targets.
Synthetic Approaches
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for 2-Fluoro-8-azaspiro[4.5]decane.
Detailed Experimental Protocol (Hypothetical):
Step 1: Deoxofluorination of N-Boc-8-azaspiro[4.5]decan-2-one
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To a solution of N-Boc-8-azaspiro[4.5]decan-2-one (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford N-Boc-2-fluoro-8-azaspiro[4.5]decane.
Causality Behind Experimental Choices: The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on the piperidine nitrogen is crucial to prevent side reactions with the fluorinating agent. Deoxofluorination using reagents like DAST is a standard method for converting ketones to gem-difluorides or, in this case, to a monofluorinated product if elimination pathways are controlled. The reaction is performed at low temperatures to control the reactivity of the fluorinating agent.
Step 2: Deprotection to Yield 2-Fluoro-8-azaspiro[4.5]decane
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Dissolve the purified N-Boc-2-fluoro-8-azaspiro[4.5]decane (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M).
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Stir the reaction mixture at room temperature for 2-4 hours.
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Monitor the deprotection by TLC or LC-MS.
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Upon completion, remove the solvent under reduced pressure.
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Triturate the residue with diethyl ether and collect the resulting solid by filtration to obtain 2-Fluoro-8-azaspiro[4.5]decane hydrochloride.
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The free base can be obtained by neutralization with a suitable base and extraction.
Self-Validating System: The success of each step can be validated by standard analytical techniques. The formation of the fluorinated intermediate can be confirmed by ¹⁹F NMR spectroscopy, which should show a characteristic signal for the C-F bond. Mass spectrometry will confirm the incorporation of the fluorine atom by a corresponding mass shift. The final deprotection can be monitored by the disappearance of the Boc protecting group signal in ¹H NMR and the appearance of the N-H proton signal.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the known chemical structure and data from analogous compounds.
¹H NMR:
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The spectrum will be complex due to the overlapping signals of the methylene protons of the two rings.
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A characteristic downfield multiplet corresponding to the proton attached to the carbon bearing the fluorine atom (CHF) is expected, likely showing coupling to the adjacent protons and a larger geminal coupling to the fluorine atom.
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The protons on the carbons adjacent to the nitrogen atom will appear as multiplets.
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A broad singlet corresponding to the N-H proton will be present, which will be exchangeable with D₂O.
¹³C NMR:
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A characteristic signal for the carbon atom bonded to fluorine (C-F) will be observed, which will be split into a doublet due to one-bond coupling with the ¹⁹F nucleus. The chemical shift of this carbon will be significantly downfield compared to the corresponding carbon in the non-fluorinated analog.
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Signals for the other carbon atoms in the spirocyclic system will be present in the aliphatic region.
¹⁹F NMR:
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A single resonance, likely a multiplet due to coupling with adjacent protons, is expected. The chemical shift will be in the typical range for an alkyl fluoride.
Mass Spectrometry:
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Under electrospray ionization (ESI) conditions, the molecule is expected to readily form a protonated molecular ion [M+H]⁺.
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The fragmentation pattern in tandem MS/MS would likely involve the loss of small neutral molecules and ring-opening of either the cyclopentane or piperidine ring.
Applications in Drug Discovery and Medicinal Chemistry
The 8-azaspiro[4.5]decane scaffold is a core component of several centrally acting drugs and clinical candidates. The introduction of fluorine at the 2-position of the cyclopentane ring can be a valuable strategy to:
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Modulate Lipophilicity: Fine-tune the balance between aqueous solubility and membrane permeability to improve pharmacokinetic properties.
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Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, which can block potential sites of metabolism by cytochrome P450 enzymes.
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Alter Receptor Binding Affinity: The electronegativity and size of the fluorine atom can lead to new interactions with the target protein, potentially increasing binding affinity and selectivity.
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Develop PET Radioligands: The fluorine-18 isotope is a widely used positron emitter for positron emission tomography (PET) imaging. A synthetic route to 2-Fluoro-8-azaspiro[4.5]decane could be adapted for the introduction of ¹⁸F, enabling the development of novel PET tracers for in vivo imaging of biological targets. The development of ¹⁸F-labeled derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane as σ₁ receptor radioligands for tumor imaging highlights the potential in this area.[2][3][4]
Conclusion
2-Fluoro-8-azaspiro[4.5]decane represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its rigid spirocyclic core, combined with the strategic placement of a fluorine atom, offers a compelling scaffold for the design of novel therapeutics with potentially improved physicochemical and pharmacokinetic properties. While direct experimental data is sparse, this technical guide provides a solid foundation of its chemical structure, predicted properties, and a viable synthetic strategy based on established chemical principles and data from closely related analogs. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully realize its therapeutic potential.
References
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¹⁸F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ₁ Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]
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2-Fluoro-8-azaspiro[4.5]decane. PubChem. [Link]
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Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry. [Link]
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¹⁸F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ₁ Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]
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Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]
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2,2-difluoro-8-azaspiro[4.5]decane. PubChem. [Link]
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¹⁸F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ₁ Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]
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- 1. 2-Fluoro-8-azaspiro[4.5]decane | C9H16FN | CID 115012291 - PubChem [pubchem.ncbi.nlm.nih.gov]
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